molecular formula C18H17N3O2 B6346827 4-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine CAS No. 1354938-19-4

4-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine

Cat. No.: B6346827
CAS No.: 1354938-19-4
M. Wt: 307.3 g/mol
InChI Key: YFDILCJTXLLSDM-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is a heterocyclic aromatic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyrimidine ring substituted with methoxyphenyl groups at the 4 and 6 positions and an amine group at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine typically involves the condensation of appropriate methoxy-substituted benzaldehydes with guanidine derivatives under acidic or basic conditions. One common method includes:

    Condensation Reaction: Methoxy-substituted benzaldehydes react with guanidine carbonate in the presence of a base such as sodium ethoxide.

    Cyclization: The intermediate undergoes cyclization to form the pyrimidine ring.

    Purification: The final product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

4-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for designing kinase inhibitors or other therapeutic agents.

    Organic Synthesis: Intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: Potential use in the development of organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, interacting with molecular targets such as kinases or G-protein coupled receptors (GPCRs). The methoxy groups and the pyrimidine ring play crucial roles in binding interactions and overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methoxyphenyl)-6-phenylpyrimidin-2-amine: Lacks the additional methoxy group, potentially altering its chemical properties and biological activity.

    4-Phenyl-6-(4-methoxyphenyl)pyrimidin-2-amine: Similar structure but with different substitution patterns, affecting its reactivity and applications.

Uniqueness

4-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is unique due to the presence of two methoxy groups, which can influence its electronic properties, solubility, and interaction with biological targets. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(2-methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-22-13-9-7-12(8-10-13)15-11-16(21-18(19)20-15)14-5-3-4-6-17(14)23-2/h3-11H,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDILCJTXLLSDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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